molecular formula C16H21BrFNO2 B12082133 tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate

Cat. No.: B12082133
M. Wt: 358.25 g/mol
InChI Key: YXKUIYXIZCTLBJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropylmethyl group attached to a benzyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carbamate Formation: The carbamate group is introduced by reacting the bromofluorobenzyl intermediate with tert-butyl isocyanate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products include azides, thiols, or ethers.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include dehalogenated compounds.

    Hydrolysis: Products include amines and carbon dioxide.

Scientific Research Applications

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential as a pharmacological agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The cyclopropylmethyl group contributes to the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate
  • tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate
  • tert-Butyl 4-bromo-2-fluorobenzoate

Uniqueness

tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity and selectivity.

Properties

Molecular Formula

C16H21BrFNO2

Molecular Weight

358.25 g/mol

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(cyclopropylmethyl)carbamate

InChI

InChI=1S/C16H21BrFNO2/c1-16(2,3)21-15(20)19(9-11-4-5-11)10-12-6-7-13(18)8-14(12)17/h6-8,11H,4-5,9-10H2,1-3H3

InChI Key

YXKUIYXIZCTLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)CC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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